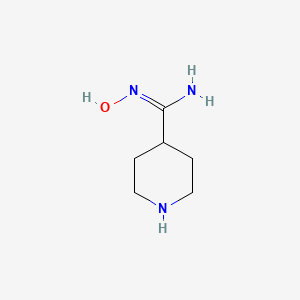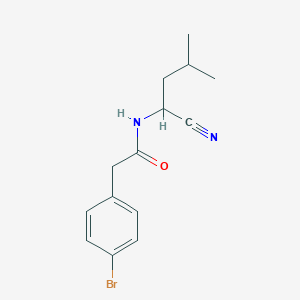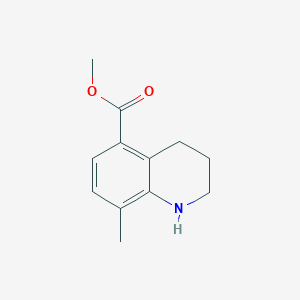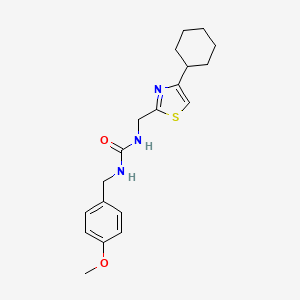
Fmoc-TETA(Boc2)-Suc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis . It’s used to protect amino groups during the synthesis process . TETA could refer to triethylenetetramine, a polyamine that’s often used as a crosslinking agent. Boc (tert-butyloxycarbonyl) is another protective group used in peptide synthesis, often used to protect the amine group . Suc likely refers to succinyl, a group derived from succinic acid.
Synthesis Analysis
The synthesis of a compound like “Fmoc-TETA(Boc2)-Suc” would likely involve multiple steps, each adding or modifying a part of the molecule. Fmoc and Boc could be added to protect reactive groups on the TETA and Suc parts of the molecule, then removed after the rest of the molecule is assembled .Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the multiple components. The Fmoc and Boc groups would add significant bulk to the molecule .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc and Boc groups can be removed (deprotected) under certain conditions to allow the amino groups they were protecting to participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the exact structure of the molecule. Fmoc-protected compounds are generally stable under a range of conditions .Wissenschaftliche Forschungsanwendungen
Native Chemical Ligation at Phenylalanine
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, utilizing the S-ethyldisulfanyl derivative of the N-Boc amino acid to cap a tetrapeptide generated by Fmoc-SPPS. This method, compatible with reactive side chains, facilitates ligations other than glycine, showcasing the versatility of Fmoc-based syntheses in peptide modifications and ligations (Crich & Banerjee, 2007).
Hydrogelation and Self-Assembly of Fmoc-Tripeptides
The study of the self-assembly and hydrogelation properties of Fmoc-tripeptides reveals significant differences in the self-assembly properties influenced by sequence variations. Fmoc-VLK(Boc) forms highly anisotropic fibrils, leading to hydrogels with unique mechanical properties, in contrast to Fmoc-K(Boc)LV, which forms isotropic hydrogels. This demonstrates the critical role of peptide sequence in dictating the self-assembled structures and hydrogel properties, offering insights into the design of peptide-based biomaterials (Cheng et al., 2010).
Synthesis and Gelation Capability of Fmoc and Boc Mono-Substituted Cyclo(L-Lys-L-Lys)s
Research on Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s has shown their ability to form stable thermo-reversible organogels in various solvents. The study of their gelation capabilities and self-assembly into 3D nanofiber, nanoribbon, or nanotube network structures highlights the potential of Fmoc and Boc-modified compounds in the development of organogels with specific mechanical and self-assembling properties (Qianying et al., 2016).
Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry
A novel method for the solid-phase synthesis of thioesters by the Fmoc/t-Bu method has been developed, utilizing a 3-carboxypropanesulfonamide safety-catch linker. This methodology is significant for the preparation of peptide C-terminal thioesters, key intermediates in native chemical ligation methods for protein synthesis, demonstrating the applicability of Fmoc-protected compounds in advanced peptide synthesis techniques (Ingenito et al., 1999).
Amine-Terminated Monolayers on Carbon
The development of aminophenyl and aminomethylphenyl monolayers on carbon surfaces using a protection-deprotection strategy based on Boc and Fmoc groups showcases the utility of these protective groups in the fabrication of functional materials. Such materials have potential applications in biosensing and bioelectronics, illustrating the role of Fmoc and Boc-protected compounds in the creation of functionalized surfaces (Lee et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N4O9/c1-34(2,3)47-32(44)38(19-17-36-29(40)15-16-30(41)42)21-22-39(33(45)48-35(4,5)6)20-18-37-31(43)46-23-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-14,28H,15-23H2,1-6H3,(H,36,40)(H,37,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDSLJCIJWTJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)CCC(=O)O)CCN(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)



